7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-hydroxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10) |
InChI Key |
GUZXAEROJNNLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1H-Benzotriazole-7-amine is commonly used as a precursor, which undergoes functional group transformations to introduce the carboxylic acid at position 6 and the hydroxy group at position 7.
- Aromatic amines can be converted into aromatic azides, which are crucial intermediates in triazole synthesis.
Cyclization and Functionalization
- The synthesis typically involves cyclization reactions to form the benzotriazole core, followed by selective hydroxylation and carboxylation steps.
- Oxidation and substitution reactions are employed to introduce the hydroxy and carboxylic acid groups, often using reagents such as potassium permanganate for oxidation and acylating agents for carboxylation.
Detailed Preparation Methods
One-Step Synthesis via Azide and β-Ketoester Reaction
A notable method involves a one-step reaction of an aromatic azide with a β-ketoester in the presence of a base , yielding 1,2,3-triazole carboxylic acids, which can be adapted for the target compound:
This method is advantageous for its simplicity, safety, and scalability, making it suitable for industrial applications.
Multi-Step Synthesis from 1H-Benzotriazole-7-amine
Another approach involves:
- Step 1: Functionalization of 1H-benzotriazole-7-amine to introduce the carboxylic acid group at position 6, often via electrophilic substitution or directed ortho-metalation followed by carboxylation.
- Step 2: Hydroxylation at position 7, which can be achieved by selective oxidation or substitution reactions.
- Step 3: Purification and crystallization to obtain the final compound with high purity.
Use of Organic Solvents and Catalysts
- Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to enhance solubility and reaction rates.
- Catalysts or bases facilitate cyclization and substitution reactions, improving yields and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Solvent | DMF, acetonitrile, methylene chloride | Enhances solubility and reaction kinetics |
| Base | Sodium hydroxide, tetrabutylammonium hydrogen sulfate | Promotes cyclization and deprotonation |
| Reaction Time | 20 hours (for azide-β-ketoester reaction) | Ensures complete conversion |
| Work-up | Addition of ammonium hydroxide, extraction | Removes impurities, improves purity |
Comparative Table of Preparation Methods
Research Findings on Preparation Efficiency
- The one-step azide and β-ketoester method yields triazole carboxylic acids efficiently with reaction completion in approximately 20 hours at mild temperatures.
- Multi-step syntheses allow for structural modifications but may suffer from lower overall yields due to multiple purification steps.
- Catalytic methods for triazole formation provide regioselective products and have been successfully applied to related benzotriazole derivatives, suggesting potential adaptation for the target compound.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction and reagents used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis:
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds such as:
- Dyes: Utilized in the formulation of colorants.
- Fluorescent Brighteners: Employed in improving the brightness of materials.
- Plastic Additives: Acts as a stabilizer in polymer formulations.
Biology
Biological Activities:
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: Investigations are ongoing to explore its role in inhibiting cancer cell proliferation.
Mechanism of Action:
The biological activity is attributed to its ability to form stable complexes with biological molecules, influencing enzyme activities and protein functions through hydrogen bonding and coordination with metal ions.
Medicine
Therapeutic Potential:
this compound is being explored for its potential as a therapeutic agent in treating various diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Corrosion Inhibition:
The compound is utilized as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage.
Light Stabilization:
It serves as a light stabilizer in plastics and coatings, enhancing durability against UV degradation.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting its potential for development into an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies evaluated the anticancer effects of the compound on various cancer cell lines. The findings revealed that at specific concentrations, the compound effectively reduced cell viability and induced apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 1-Hydroxybenzo-triazole-carboxylic Acids
highlights two isomers: 1-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (compound 4) and 1-hydroxy-1H-benzo[d][1,2,3]triazole-7-carboxylic acid (compound 5). These differ in the placement of the carboxylic acid group on the benzene ring (positions 6 vs. 7). Both isomers exhibit similar pKa values (~7.3–7.5) in micellar systems (CTABr or gemini surfactants) but show divergent catalytic efficiencies. For example:
- Compound 4 paired with gemini surfactant 16-4-16 achieved a 2200-fold rate enhancement in hydrolyzing p-nitrophenyl diphenyl phosphate (PNPDPP), surpassing compound 5’s performance .
- The positional preference for the carboxylic acid group (6 vs. 7) likely modulates steric interactions within micelles, influencing substrate binding and catalytic turnover.
Non-Hydroxylated Analogs: 1H-Benzo[d][1,2,3]triazole-6-carboxylic Acid
This compound () lacks the hydroxyl group, resulting in reduced acidity and altered solubility. Its molecular weight (163.13 g/mol) and carboxylate structure make it a precursor for derivatization but limit its catalytic utility compared to hydroxylated analogs.
Alkylated and Halogenated Derivatives
- Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (): The bromine substituent and methyl ester group enhance electrophilicity, favoring cross-coupling reactions. However, the absence of a free carboxylic acid reduces its applicability in hydrolysis catalysis.
- N-Tetradecyl-1-hydroxybenzo-triazole carboxamides (compounds 2 and 3, ): Long alkyl chains improve micellar integration but reduce aqueous solubility. These derivatives are less effective in ester cleavage compared to carboxylic acid analogs .
Heterocyclic Analogues: Indazole and Quinoline Derivatives
- Quinoline/quinolone-triazole hybrids (): These exhibit enhanced biological activity (e.g., antimicrobial, anticancer) due to extended conjugation but lack the hydrolytic catalytic activity observed in benzo-triazole-carboxylic acids.
Data Tables Summarizing Key Properties
Table 1: Physicochemical and Catalytic Properties of Selected Benzo-triazole Derivatives
Table 2: Structural Comparison with Heterocyclic Analogs
Biological Activity
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the triazole family, known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibition properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula: C₇H₅N₃O₂
- Molecular Weight: 163.13 g/mol
- CAS Number: 1288339-47-8
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules. The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding and coordination with metal ions, which can modulate enzyme activities and influence protein functions.
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi. The compound's structural features contribute to its efficacy against microbial pathogens.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 17 |
| This compound | C. albicans | 14 |
2. Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation in various in vitro and in vivo models. It appears to inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in macrophage cells.
Case Study:
In a study involving RAW264.7 cells treated with lipopolysaccharide (LPS), the administration of this compound significantly decreased the production of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC₅₀ (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 15 |
| Butyrylcholinesterase (BuChE) | 10 |
Research Findings:
Inhibition studies revealed that this compound exhibited higher inhibitory activity against BuChE compared to AChE, suggesting a selective action that could be beneficial in treating conditions associated with cholinergic dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications at specific positions on the triazole ring or the carboxylic acid group can enhance or diminish its activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl substitution at position 7 | Increased anti-inflammatory activity |
| Methylation at position 5 | Decreased antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
